

An In-depth Technical Guide to the Chemical and Physical Properties of Epoxiconazole

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Compound of Interest

Compound Name: *Epoxiconazole*

Cat. No.: *B1671545*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class.^[1] First introduced by BASF in 1993, it is widely utilized in agriculture to protect a variety of crops, including cereals (such as wheat and barley), soybeans, coffee, and sugar beets, from a range of fungal pathogens.^[2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, which ultimately disrupts fungal growth and development.^{[3][4]} This technical guide provides a comprehensive overview of the chemical and physical properties of **Epoxiconazole**, detailed experimental protocols for their determination, and visualizations of its mechanism of action and related scientific workflows.

Chemical Identification

Identifier	Value
IUPAC Name	(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[2]
CAS Number	135319-73-2 (formerly 106325-08-0 and 133855-98-8)[2][5][6][7]
Molecular Formula	C ₁₇ H ₁₃ ClFN ₃ O[2][3][8][9]
Molecular Weight	329.76 g/mol [2][9][10]
Appearance	White to off-white or light brown powder/solid.[4][10]

Physicochemical Properties

Property	Value	Conditions
Melting Point	134 - 136.2 °C[2][10][11]	
Boiling Point	310 - 463.1 °C[3][11]	at 760 mmHg
Water Solubility	7.1 - 8.42 mg/L (ppm)[2][11]	at 20°C, pH 7
Solubility in Organic Solvents	Acetone: 180,000 mg/L Dichloromethane: 140,000 mg/L Ethyl Acetate: 140,000 mg/L Toluene: 40,000 mg/L Ethanol: 28,800 mg/L n-heptane: <1,000 mg/L	at 20°C[11][12]
Vapor Pressure	<0.01 mPa to 4.5 x 10 ⁻⁷ mmHg[1][6][8]	at 20-25°C
Octanol-Water Partition Coefficient (Log K _{ow})	3.33 - 3.58[1][6]	at 25°C, pH 7
Density	1.374 - 1.4 g/cm ³ [2][3]	

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for regulatory purposes and scientific research. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.[\[12\]](#)

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[\[4\]](#)[\[13\]](#)

Method: Capillary Tube Method

- **Sample Preparation:** A small amount of finely powdered **Epoxiconazole** is introduced into a capillary tube, which is then sealed at one end.[\[14\]](#) The substance is packed tightly to a height of a few millimeters.
- **Apparatus:** A melting point apparatus with a heating block or a liquid bath (e.g., Thiele tube with silicone oil) and a calibrated thermometer or temperature sensor is used.[\[9\]](#)[\[14\]](#)
- **Procedure:** The capillary tube is placed in the heating block or attached to the thermometer and immersed in the liquid bath. The bath is heated slowly and uniformly, typically at a rate of about 1-2°C per minute, especially near the expected melting point.[\[14\]](#)
- **Observation:** The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[\[9\]](#) For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[\[2\]](#)[\[11\]](#)

Method: Flask Method (for solubilities > 10⁻² g/L)

- **Equilibration:** An excess amount of **Epoxiconazole** is added to a flask containing purified water. The flask is then agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[\[5\]](#)[\[11\]](#) A preliminary test can help determine the necessary equilibration time.[\[11\]](#)

- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration.[\[5\]](#)
- Analysis: The concentration of **Epoxiconazole** in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[\[5\]](#)
- Calculation: The water solubility is reported as the average of at least three determinations.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The n-octanol-water partition coefficient (K_{ow}) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[\[15\]](#)

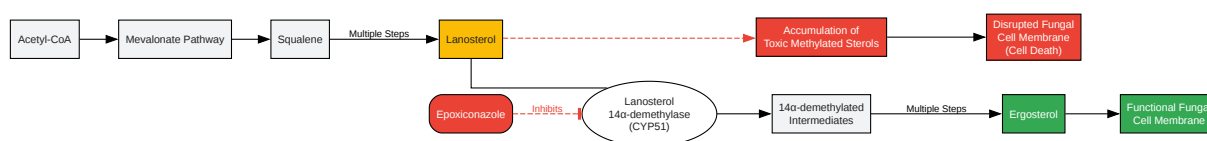
Method: Shake-Flask Method

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment.
- Test Preparation: A stock solution of **Epoxiconazole** is prepared in either n-octanol or water. This stock solution is then added to a vessel containing known volumes of both pre-saturated n-octanol and water.[\[7\]](#) The initial concentration should not exceed the substance's solubility in either phase.
- Equilibration: The vessel is shaken gently at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached.[\[16\]](#) The phases are then separated, typically by centrifugation.[\[7\]](#)
- Concentration Analysis: The concentration of **Epoxiconazole** in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, GC).[\[7\]](#)[\[17\]](#)
- Calculation: The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log K_{ow}).[\[16\]](#)

Mechanism of Action and Signaling Pathway

As a triazole fungicide, **Epoxiconazole**'s primary mode of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14 α -demethylase (CYP51).[18][19] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[3][20] Ergosterol is the main sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[20][21]

By inhibiting 14 α -demethylase, **Epoxiconazole** blocks the conversion of lanosterol to ergosterol.[22] This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[23] The altered membrane structure increases its permeability, leading to the leakage of cellular contents, inhibition of fungal growth, and ultimately, cell death.[18][22]

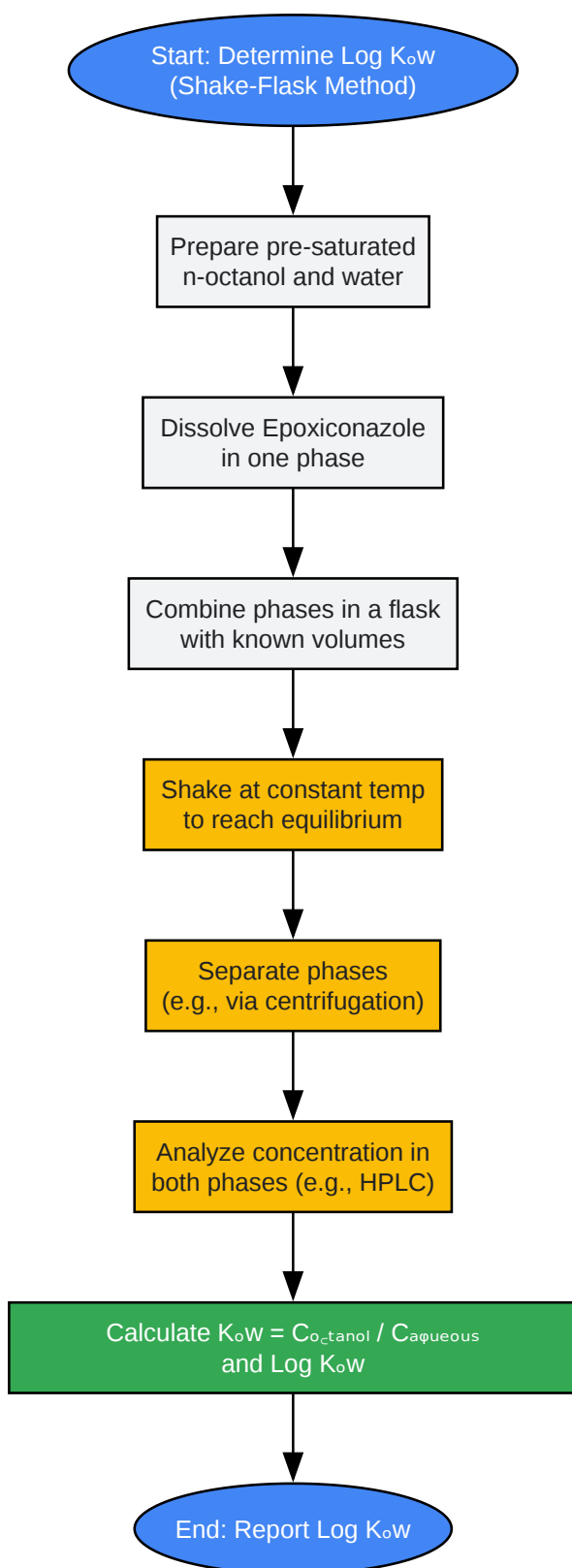


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Inhibition of Ergosterol Biosynthesis by **Epoxiconazole**.

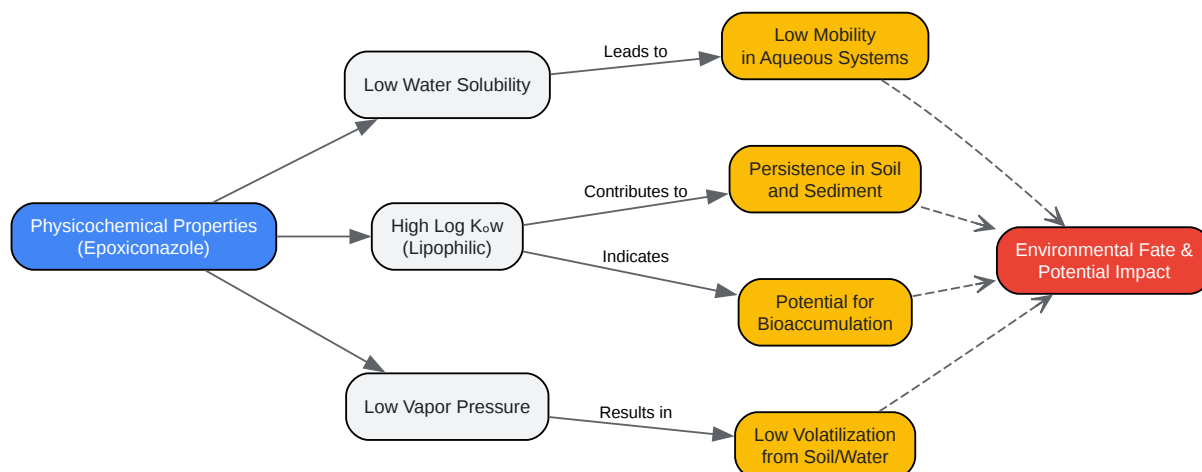
Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for determining a key physicochemical property and the logical relationship between these properties and the environmental fate of the chemical.



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Workflow for Octanol-Water Partition Coefficient Determination.



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Relationship between Physicochemical Properties and Environmental Fate.

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